6-Fluorospiro[3.3]heptan-2-one
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Overview
Description
6-Fluorospiro[33]heptan-2-one is an organic compound with the molecular formula C7H9FO It is characterized by a spirocyclic structure, where a fluorine atom is attached to a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[3.3]heptan-2-one typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, in the presence of a fluorinating agent. Reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques like distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Fluorospiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
6-Fluorospiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluorospiro[3.3]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chlorospiro[3.3]heptan-2-one: Similar structure with a chlorine atom instead of fluorine.
6-Bromospiro[3.3]heptan-2-one: Similar structure with a bromine atom instead of fluorine.
6-Iodospiro[3.3]heptan-2-one: Similar structure with an iodine atom instead of fluorine.
Uniqueness
6-Fluorospiro[3.3]heptan-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
6-fluorospiro[3.3]heptan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c8-5-1-7(2-5)3-6(9)4-7/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVWJDLQGMMPTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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